molecular formula C16H22BrNO2 B2840087 tert-butyl (R)-3-(4-bromophenyl)piperidine-1-carboxylate CAS No. 2244064-26-2

tert-butyl (R)-3-(4-bromophenyl)piperidine-1-carboxylate

Cat. No.: B2840087
CAS No.: 2244064-26-2
M. Wt: 340.261
InChI Key: WRSHWNCUNYWQBB-ZDUSSCGKSA-N
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Description

tert-Butyl ®-3-(4-bromophenyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group and a bromophenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and 4-bromobenzaldehyde.

    Step 1: The piperidine ring is first protected using tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate.

    Step 2: The protected piperidine is then subjected to a nucleophilic substitution reaction with 4-bromobenzaldehyde to introduce the bromophenyl group.

    Step 3: The final step involves the deprotection of the tert-butyl group to yield the desired compound.

Industrial Production Methods:

    Flow Microreactor Systems: A direct and sustainable synthesis method using flow microreactor systems has been developed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be performed to modify the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of piperidine N-oxide derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Used in the development of new biochemical assays.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl ®-3-(4-bromophenyl)piperidine-1-carboxylate is primarily related to its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the bromophenyl group enhances its binding affinity and specificity for certain targets, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

  • tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
  • tert-Butyl 4-amino-1-piperidinecarboxylate

Comparison:

  • Structural Differences: While similar in having a tert-butyl ester group and a piperidine ring, tert-butyl ®-3-(4-bromophenyl)piperidine-1-carboxylate is unique due to the presence of the 4-bromophenyl group.
  • Reactivity: The bromophenyl group in tert-butyl ®-3-(4-bromophenyl)piperidine-1-carboxylate provides distinct reactivity patterns compared to other similar compounds.
  • Applications: The unique structural features of tert-butyl ®-3-(4-bromophenyl)piperidine-1-carboxylate make it particularly valuable in medicinal chemistry and receptor binding studies.

Properties

IUPAC Name

tert-butyl (3R)-3-(4-bromophenyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSHWNCUNYWQBB-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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